molecular formula C14H18N4O3S2 B2651046 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 868974-02-1

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2651046
CAS No.: 868974-02-1
M. Wt: 354.44
InChI Key: JRQPIFKIXMGYAN-UHFFFAOYSA-N
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Description

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core—a heterocyclic scaffold of significant interest in medicinal chemistry . The compound's structure integrates a furan-2-ylmethyl group and a 3-methylbutanamide moiety, linked via a thioether chain. This specific architecture suggests potential for diverse biochemical interactions. Researchers are exploring such molecules for a range of applications, particularly in neuroscience and oncology. Heterocyclic compounds containing the 1,3,4-thiadiazole ring are frequently investigated as modulators of enzymatic activity . Furthermore, structural analogs with furan heterocycles have been studied for their bactericidal, pesticidal, and fungicidal properties, highlighting the potential of this chemical class in infectious disease and agrochemical research . In the context of neurodegenerative diseases, related compounds are being examined for their ability to interact with key neurological targets. The cholinergic system, for instance, is a critical pathway, and acetylcholinesterase (AChE) inhibitors represent a cornerstone for symptomatic treatment in conditions like Alzheimer's disease . The molecular features of this reagent make it a valuable candidate for screening as a potential cholinesterase inhibitor or for other central nervous system (CNS) targets. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-9(2)6-11(19)16-13-17-18-14(23-13)22-8-12(20)15-7-10-4-3-5-21-10/h3-5,9H,6-8H2,1-2H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQPIFKIXMGYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multiple steps. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with 2-mercaptoacetic acid and thionyl chloride to form the thiadiazole ring . The final step involves the coupling of the thiadiazole intermediate with 3-methylbutanoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields . Effective coupling reagents such as DMT/NMM/TsO− or EDC are often used to facilitate the reactions .

Chemical Reactions Analysis

Scientific Research Applications

Case Studies

  • In vitro Studies : Research has demonstrated that derivatives of thiadiazoles can exhibit cytotoxicity against various human cancer cell lines. For instance, derivatives were tested against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines using MTT assays. Compounds with structural similarities showed promising growth inhibition properties .
    Compound NameCell LineIC50 (µg/mL)
    Example AHCT1163.29
    Example BH46010
    Example CMCF70.28
  • Structure–Activity Relationship : A study highlighted that the nature of substituents on the thiadiazole ring significantly affects the anticancer activity. For example, modifications to the C-5 phenyl ring have shown enhanced efficacy against breast and lung cancer cell lines .

Antimicrobial Applications

The structural components of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide also suggest potential antimicrobial properties. Compounds with similar thiadiazole structures have been reported to exhibit activity against various bacterial and fungal strains .

Research Findings

Research into related compounds has shown:

  • Antibacterial Activity : Certain thiadiazole derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
    Compound NameTarget BacteriaActivity
    Compound DStaphylococcus aureusStrong
    Compound EEscherichia coliModerate
  • Antifungal Activity : Other studies have indicated antifungal properties against common pathogens like Candida albicans.

Mechanism of Action

The mechanism of action of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the thiadiazole ring can form strong hydrogen bonds with biological molecules . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key analogs from include 1,3,4-thiadiazole derivatives with modifications at the 5- and 2-positions. A comparison of substituents, yields, and melting points is summarized below:

Compound ID 5-Position Substituent 2-Position Substituent Yield (%) Melting Point (°C) Reference
5e (4-Chlorobenzyl)thio 2-(5-isopropyl-2-methylphenoxy)acetamide 74 132–134
5h Benzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 88 133–135
5j (4-Chlorobenzyl)thio 2-(2-isopropyl-5-methylphenoxy)acetamide 82 138–140
Target Compound (2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thio 3-methylbutanamide N/A Hypothetical*

Structural vs. Functional Comparisons

  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 5h, benzylthio) generally exhibit higher melting points than those with aliphatic chains, likely due to stronger π-π interactions.
  • Thioether Linkage : The thioether group in the target compound and analogs (e.g., 5e, 5j) may improve metabolic stability compared to ether or amine linkages, as seen in other thiadiazole derivatives .

Research Findings and Implications

  • Synthetic Routes : While direct synthesis data for the target compound are unavailable, and describe POCl₃-mediated cyclization and thiol-alkylation steps applicable to its synthesis. The furan-2-ylmethyl group could be introduced via nucleophilic substitution or coupling reactions .
  • Biological Profiling: Structural similarities to compound 4y () suggest the target compound should be screened against cancer cell lines (e.g., MCF-7, A549) and non-cancerous cells (e.g., NIH3T3) to assess selectivity .
  • SAR Trends : Bulky substituents (e.g., 3-methylbutanamide) may enhance binding to hydrophobic pockets in target enzymes, as observed in aromatase inhibitors and acetylcholinesterase inhibitors .

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that integrates various functional groups, notably a thiadiazole moiety and a furan derivative. This structural complexity suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through a detailed examination of its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N4O3S2C_{13}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of approximately 358.44 g/mol. The structure includes:

Structural Feature Description
Thiadiazole Ring Known for diverse biological activities.
Furan Moiety Enhances aromatic character and biological interactions.
Amide Group Contributes to reactivity and potential therapeutic effects.

Anticancer Properties

Initial studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties. Specifically, it is hypothesized to inhibit the growth of various human cancer cell lines by inducing apoptosis and causing cell cycle arrest at different phases (S-phase and G2/M-phase) .

The following table summarizes findings from related compounds that share structural similarities:

Compound Name Structural Features Biological Activity
N-(5-(benzothiazolyl))Contains benzothiazole moietyAnticancer properties
N-(5-(thiazolyl))Features thiazole instead of thiadiazoleAntimicrobial activity
N-(5-(oxadiazolyl))Oxadiazole ring presentPotential anti-inflammatory effects

These comparisons highlight the unique combination of functional groups in this compound that may enhance its selectivity and efficacy as a therapeutic agent compared to other similar compounds .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interaction with specific biological targets such as enzymes or receptors implicated in cancer progression .

Research has shown that derivatives of the 1,3,4-thiadiazole scaffold possess various biological activities including:

  • Antimicrobial Activity : Compounds similar to those containing the thiadiazole ring have demonstrated significant antibacterial and antifungal activities against various pathogens .
  • Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
  • Neuroprotective Effects : Certain derivatives have shown potential neuroprotective activity in preclinical studies .

Case Studies and Research Findings

A study published in Frontiers in Chemistry highlighted the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives. These include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .

Another significant finding was reported in a study evaluating the cytotoxic properties of various thiadiazole derivatives against cancer cell lines. One compound demonstrated an IC50 value of 8 μM against the HCT116 human colon cancer cell line . This suggests that modifications to the thiadiazole structure can significantly enhance anticancer efficacy.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Formation of the thioether linkage by reacting a 2-chloroacetamide derivative with a thiol-containing 1,3,4-thiadiazole precursor under reflux in acetone with anhydrous potassium carbonate as a base .
  • Step 2 : Cyclization of intermediates using reagents like iodine and triethylamine in DMF to form the 1,3,4-thiadiazole core .
  • Step 3 : Purification via recrystallization (ethanol or pet-ether) and validation by TLC .
    Key starting materials include furan-2-ylmethylamine and chloroacetyl chloride derivatives.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in DMSO-d6d_6 to confirm structural motifs (e.g., furan protons at δ 6.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • TLC : Monitor reaction progress using silica gel plates (e.g., Merck F254) with ethyl acetate/hexane eluents .
  • Melting Point Analysis : Verify purity by comparing observed vs. literature melting ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity in this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the furan-2-ylmethyl, thioether, or 3-methylbutanamide moieties to assess impact on cytotoxicity. For example, replace the furan ring with thiophene or pyridine analogs .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with doxorubicin as a positive control .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin .

Q. How should researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Assay Standardization : Control variables such as pH (e.g., antimicrobial activity may vary at pH 5.5 vs. 7.4) , solvent (DMSO concentration), and cell line specificity.
  • Dose-Response Curves : Establish IC50_{50}/MIC values across multiple concentrations to differentiate selective vs. nonspecific effects .
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis (caspase-3 activation) from necrosis in cytotoxic profiles .

Q. What computational strategies are effective for studying the reaction mechanism of this compound’s synthesis?

  • Methodological Answer :
  • DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 09) to explore cyclization energetics and sulfur elimination pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction rates using GROMACS .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites to rationalize regioselectivity in thiadiazole formation .

Q. How can analytical challenges in isolating this compound from complex reaction mixtures be addressed?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts .
  • 2D NMR (HSQC, HMBC) : Resolve signal overlaps in crowded regions (e.g., thiadiazole vs. furan carbons) .
  • Prep-TLC/Column Chromatography : Optimize mobile phases (e.g., chloroform:methanol 9:1) for high-yield isolation .

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